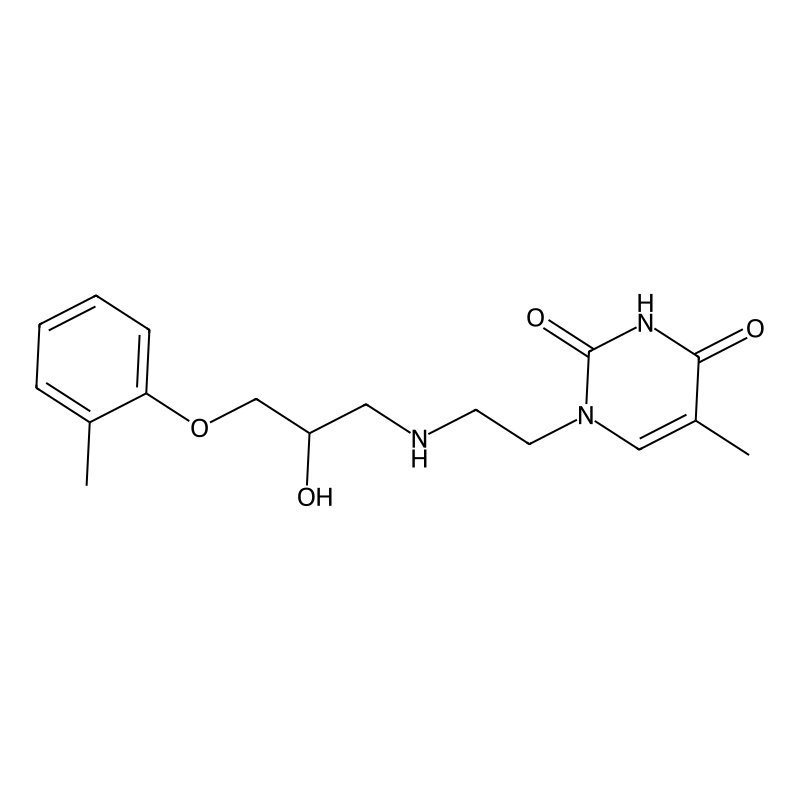Primidolol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Primidolol is a compound with the chemical formula C₁₇H₂₃N₃O₄, classified as an α/β adrenergic receptor blocker. It is known for its potential therapeutic applications in managing hypertension and other cardiovascular conditions. The compound exhibits both agonistic and antagonistic properties, making it unique among adrenergic agents. Its structure consists of a phenolic ring, an amine group, and a hydroxyl group, which contribute to its biological activity and pharmacological profile .
- Nucleophilic substitutions: The amine group can react with electrophiles, leading to the formation of derivatives.
- Hydrolysis: The ester or amide bonds in its structure can be hydrolyzed, impacting its efficacy and metabolism.
- Oxidation: The presence of hydroxyl groups allows for oxidation reactions, which may affect its biological activity .
Primidolol has been studied for its effects on the cardiovascular system. It acts as an antagonist at β-adrenergic receptors while also exhibiting some agonistic properties. This dual action can lead to:
- Reduction in heart rate: By blocking β1 receptors, it decreases cardiac output.
- Vasodilation: Activation of β2 receptors can cause relaxation of blood vessels, contributing to lower blood pressure.
The synthesis of Primidolol typically involves multiple steps:
- Formation of the core structure: Starting from basic aromatic compounds, a series of reactions including alkylation and acylation are performed.
- Introduction of functional groups: Hydroxyl and amine groups are introduced through specific reactions such as nucleophilic substitution.
- Purification: The final product is purified using techniques like chromatography to ensure high purity for biological testing .
Primidolol has several potential applications:
- Antihypertensive therapy: It is primarily investigated for managing high blood pressure.
- Cardiovascular protection: Due to its adrenergic blocking properties, it may offer protective effects against heart-related conditions.
- Research tool: Its unique mechanism makes it useful in pharmacological studies exploring adrenergic receptor functions .
Studies on Primidolol's interactions with other drugs are essential for understanding its safety profile. Key findings include:
- Synergistic effects with other antihypertensives: When combined with other medications, Primidolol may enhance blood pressure-lowering effects.
- Potential drug-drug interactions: Its metabolism can be affected by other drugs that influence cytochrome P450 enzymes, necessitating careful monitoring during co-administration .
Primidolol shares structural and functional similarities with several other adrenergic blockers. Here are a few notable comparisons:
| Compound | Structure Type | Primary Action | Unique Features |
|---|---|---|---|
| Alprenolol | Aryl-ethanolamine | β-blocker | Intrinsic sympathomimetic activity |
| Xamoterol | Aryl-oxypropanolamine | Partial agonist | Selective β2 receptor activity |
| Prenalterol | Aryl-ethanolamine | β1-selective agonist | Cardioselectivity |
Primidolol is unique due to its balanced α/β blocking properties, which distinguishes it from others that may be primarily selective for either receptor type .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Related CAS
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
KEGG Target based Classification of Drugs
Rhodopsin family
Adrenaline
ADRB [HSA:153 154 155] [KO:K04141 K04142 K04143]
Pictograms

Irritant
Other CAS
Wikipedia
Dates
2: Levenson J, Simon AC, Safar ME, Bouthier JD, London GM. Elevation of brachial arterial blood velocity and volumic flow mediated by peripheral beta-adrenoreceptors in patients with borderline hypertension. Circulation. 1985 Apr;71(4):663-8. PubMed PMID: 2982521.
3: Elliott HL, McLean K, Sumner DJ, Meredith PA, Reid JL. Immediate cardiovascular responses to oral prazosin--effects of concurrent beta-blockers. Clin Pharmacol Ther. 1981 Mar;29(3):303-9. PubMed PMID: 6110503.
4: Faccini JM, Irisarri E, Monro AM. A carcinogenicity study in mice of a beta-adrenergic antagonist, primidolol; increased total tumour incidence without tissue specificity. Toxicology. 1981;21(4):279-90. PubMed PMID: 6117955.
5: Saltvedt E, Fauchald P. Effect of single and twice daily doses of primidolol (UK-11,443) in hypertension. Curr Med Res Opin. 1980;6(8):528-33. PubMed PMID: 6104564.








